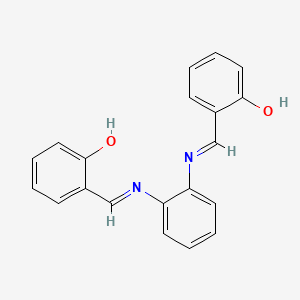

N,N'-Bis(salicylidene)-1,2-phenylenediamine

描述

N,N'-Bis(salicylidene)-1,2-phenylenediamine (C₂₀H₁₆N₂O₂; CAS 3946-91-6), commonly termed "salophene," is a tetradentate Schiff base ligand formed by the condensation of salicylaldehyde with 1,2-phenylenediamine. It coordinates metal ions via two imine nitrogen and two phenolic oxygen atoms, forming stable N₂O₂ complexes with transition metals such as Fe(II/III), Mn(II/III), Co(II/III), Ni(II), and Cu(II) . Salophene derivatives have garnered attention for their diverse applications, including anticancer therapy, catalysis, and uranium extraction, owing to their redox activity, DNA-binding capacity, and ability to induce reactive oxygen species (ROS) .

属性

IUPAC Name |

2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-14,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFYGSOGECBSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3946-91-6 | |

| Record name | 3946-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(salicylidene)-1,2-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Optimization

In a representative procedure, 1,2-phenylenediamine (1.08 g, 10 mmol) is dissolved in absolute ethanol (50 mL), and salicylaldehyde (2.44 g, 20 mmol) is added dropwise under nitrogen atmosphere. The mixture is refluxed at 78°C for 4–6 hours, during which the solution transitions from colorless to bright yellow. Cooling to room temperature induces precipitation of the ligand as a crystalline solid, which is isolated by vacuum filtration and washed with cold ethanol.

Key Parameters:

-

Solvent: Ethanol (polar protic) optimizes Schiff base formation by stabilizing intermediates through hydrogen bonding.

-

Molar Ratio: A 2:1 aldehyde-to-diamine ratio ensures complete bis-condensation, minimizing mono-substituted byproducts.

-

Yield: Reported yields range from 65% to 75% under standard conditions.

Synthesis of Fluorinated Derivatives

Recent advances have focused on introducing fluorine substituents to the salicylidene moieties to modulate electronic properties and enhance metal-binding affinity. As demonstrated by, fluorination at specific positions (3-, 4-, 5-, or 6-) of the salicylaldehyde precursors significantly impacts reaction kinetics and product stability.

Stepwise Synthesis of Fluorinated Ligands

The general protocol involves:

-

Ligand Synthesis: Reacting 1,2-phenylenediamine with fluorosalicylaldehydes in ethanol under reflux.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures.

Example: N,N'-Bis(3-fluorosalicylidene)-1,2-phenylenediamine (L1)

-

Reactants: 1,2-phenylenediamine (108 mg, 1.0 mmol) and 3-fluorosalicylaldehyde (280 mg, 2.0 mmol).

-

Conditions: Reflux in ethanol (40 mL, 78°C, 5 hours).

Table 1: Fluorinated Derivative Synthesis Data

Metal-Templated Synthesis for Complex Formation

This compound is frequently synthesized in situ during the preparation of transition metal complexes. This method leverages the ligand's strong chelating ability to drive condensation under metal coordination.

Iron(III) Complex Synthesis

A two-step procedure is employed:

-

Ligand Formation: Condensation of 1,2-phenylenediamine with salicylaldehyde in methanol.

-

Metalation: Addition of FeCl·6HO (1 equiv) to the ligand solution, followed by stirring at 60°C for 2 hours.

Representative Data:

-

Complex Yield: 12–15% after purification via silica chromatography.

-

Characterization: Cyclic voltammetry reveals a reduction potential at vs. Fc/Fc, confirming the Fe(III)/Fe(II) redox couple.

Purification and Characterization Techniques

Chromatographic Purification

化学反应分析

Types of Reactions: N,N’-Bis(salicylidene)-1,2-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the imine groups to amine groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Coordination Chemistry

Role as a Ligand:

N,N'-Bis(salicylidene)-1,2-phenylenediamine is widely utilized in coordination chemistry as a ligand for transition metals. The compound coordinates with metal ions such as iron (Fe), copper (Cu), manganese (Mn), and nickel (Ni), forming stable complexes that are essential for various chemical reactions.

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Type | Stability | Applications |

|---|---|---|---|

| Fe(II) | Salophen-Fe(II) | High | Anticancer activity |

| Cu(II) | Salophen-Cu(II) | Moderate | Catalysis in organic reactions |

| Mn(II) | Salophen-Mn(II) | Low | Biological studies |

| Ni(II) | Salophen-Ni(II) | Moderate | Sensor development |

Biological Applications

Antimicrobial and Anticancer Properties:

Research has indicated that this compound and its metal complexes exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that iron complexes derived from this ligand can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and binding to DNA.

Case Study: Anticancer Activity

In a study involving MCF-7 breast cancer cells, iron complexes of this compound demonstrated a concentration-dependent reduction in cell proliferation. The mechanism involved oxidative stress induction and subsequent cellular damage leading to apoptosis .

Industrial Applications

Sensors and Dyes:

The compound's optical properties make it suitable for the development of sensors and dyes. Its ability to form colored complexes with metal ions allows for applications in colorimetric sensing techniques.

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Sensors | Used as a chelating agent for detecting metal ions in environmental samples. |

| Dyes | Employed in the production of organic dyes due to its vibrant color when complexed with metals. |

Pharmacokinetics

The pharmacokinetics of this compound involve absorption through passive diffusion due to its lipophilic nature. It distributes widely in tissues rich in metal ions and is primarily excreted via the kidneys after undergoing metabolic transformations.

作用机制

The mechanism of action of N,N’-Bis(salicylidene)-1,2-phenylenediamine, particularly in its metal complexes, involves coordination to metal ions through the nitrogen and oxygen atoms of the Schiff base. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and enabling catalytic processes. In biological systems, the metal complexes can interact with cellular components, generating reactive oxygen species and inducing cell death pathways such as apoptosis or ferroptosis.

相似化合物的比较

Structural and Functional Comparison with Salen Ligands

Salen (N,N'-bis(salicylidene)ethylenediamine) is a structurally analogous Schiff base derived from ethylenediamine instead of 1,2-phenylenediamine. Key differences include:

- Rigidity vs. Flexibility : Salophene’s phenylenediamine backbone imparts greater rigidity compared to salen’s ethylenediamine, influencing metal coordination geometry and complex stability .

- Biological Activity: Fe(III)-salophene complexes exhibit superior anticancer activity over salen analogues.

- Catalytic Applications: Co-salen complexes produce ultra-small Co nanoparticles (2–4 nm) for reductive amination reactions, whereas Co-salophene derivatives are less explored in catalysis but show promise in photovoltaics .

Table 1: Salophene vs. Salen Ligand Properties

Comparison with Substituted Salophene Derivatives

Substituents on the salophene backbone significantly alter biological and physicochemical properties:

- 4-Alkylcarboxylate Substitutions : Fe(III) and Co(III) complexes with ethyl/propyl carboxylates at the 4-position show enhanced cytotoxicity (IC₅₀: 0.5–5 µM) in leukemia and ovarian cancer cells compared to unsubstituted analogues (IC₅₀: 10–20 µM) .

- Halogenation : Fluorinated salophene ligands (e.g., 5- or 6-fluoro derivatives) improve cellular uptake via transferrin receptor-mediated pathways, increasing antiproliferative effects by 2–3 fold in breast cancer models .

- Methoxy Groups: Ni(II)-4,5-dimethoxy-salophene exhibits a distorted square-planar geometry and serves as a building block for electroactive polymers, contrasting with non-substituted Ni-salophene, which lacks such applications .

Table 2: Impact of Substituents on Salophene Complexes

Comparison with Other Schiff Base Metal Complexes

- Platinum Complexes: Pt(II)-salophene emitters achieve luminous efficiency of 31 Cd A⁻¹ in OLEDs, outperforming Pt-salen derivatives (≤20 Cd A⁻¹) due to enhanced electron-withdrawing effects .

- Uranium Extraction: Diethylamino-substituted salophene ligands selectively complex U(VI) with log K values > 10, surpassing simpler Schiff bases like salen in actinide binding .

- Antibacterial Activity : Fe(III)-salophene induces ferroptosis in Staphylococcus aureus via lipid peroxidation, while salen-based Fe(III) complexes lack Gram-positive specificity .

Research Findings and Mechanisms

- Anticancer Activity : Fe(III)-salophene complexes generate hydroxyl radicals via Fenton reactions, causing DNA damage and ferroptosis. This dual mechanism is absent in Mn(II) analogues, which primarily induce apoptosis .

- Resistance Overcoming : Salophene-Fe(III) complexes retain efficacy in cisplatin-resistant cells by bypassing platinum uptake pathways, whereas Pt-salophene derivatives fail in resistant models .

- Catalytic Performance: Co-salophene-derived nanoparticles achieve 99% yield in primary amine synthesis, rivaling Co-salen catalysts but requiring higher temperatures (120°C vs. 80°C) .

生物活性

N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly known as Salophen, is an organic compound notable for its chelating properties and biological activity, particularly in cancer research. This article provides a comprehensive overview of its biological activities, focusing on its mechanisms of action, interactions with metal ions, and potential therapeutic applications.

Chemical Structure and Properties

Salophen is characterized by its structure, which consists of two salicylidene groups attached to a 1,2-phenylenediamine backbone. This configuration allows it to form stable complexes with various metal ions. The molecular formula for Salophen is CHNO.

The biological activity of Salophen and its metal complexes primarily involves:

- Metal Chelation : Salophen acts as a chelating agent for transition metals such as Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II). The nature of the metal ion significantly influences the biological activity of the resulting complexes .

- Antiproliferative Effects : Studies have shown that Salophen metal complexes exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The cytotoxicity is often concentration-dependent and varies with the type of metal ion used .

- Induction of Apoptosis : The mechanism through which Salophen induces cell death involves the generation of reactive oxygen species (ROS) and binding to DNA, leading to apoptosis in tumor cells .

Anticancer Activity

Research has demonstrated that iron complexes of Salophen are particularly effective in reducing cell proliferation in cancer cell lines. For instance:

- Iron(II) and Iron(III) Complexes : These complexes have shown strong antiproliferative effects against MCF-7 and MDA-MB-231 cells. They induce apoptosis by generating ROS and interfering with cellular targets .

| Metal Ion | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Fe(II) | MCF-7 | 10 | ROS generation, DNA binding |

| Fe(III) | MDA-MB-231 | 15 | Apoptosis induction |

| Mn(II) | HT-29 | 50 | Marginal activity |

Antibacterial Activity

In addition to anticancer properties, Salophen has been investigated for its antibacterial activity. In vitro studies have indicated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values ranged from 156.2 to 625 mg/L against various bacterial strains, including Acinetobacter baumannii .

Case Studies

- Study on Iron Complexes : A study focused on the iron(II) and iron(III) complexes derived from Salophen demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the oxidation state of iron in determining the efficacy of these complexes .

- Antibacterial Screening : Another investigation evaluated the antibacterial properties of Salophen derivatives against multiple bacterial strains. The results indicated that certain complexes exhibited promising antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .

常见问题

Basic Research Questions

Q. How is N,N'-Bis(salicylidene)-1,2-phenylenediamine structurally characterized in synthetic chemistry?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. For example, derivatives of this compound, such as nitro- or trifluoromethyl-substituted analogs, exhibit distinct ¹H-NMR peaks (e.g., 8.62–8.69 ppm for imine protons, 6.90–7.61 ppm for aromatic protons), which help identify electronic effects and confirm Schiff base formation . Complementary techniques like infrared (IR) and Raman spectroscopy, coupled with density functional theory (DFT) calculations, further validate vibrational modes and geometric configurations .

Q. What are the common coordination modes of this compound with transition metals?

- Methodological Answer: The ligand acts as a tetradentate N₂O₂ donor, forming stable complexes with metals like Pt(II), Fe(III), and Au(I). For instance, platinum(II) complexes are synthesized by reacting the ligand with PtCl₂ in refluxing ethanol, followed by crystallization. Structural confirmation is achieved via X-ray diffraction and mass spectrometry . The Fe(III) complex [Fe(salophene)Cl] demonstrates square-planar geometry, confirmed by crystallography and cytotoxicity assays .

Q. What are the standard synthetic routes for preparing this Schiff base ligand?

- Methodological Answer: The ligand is typically synthesized via condensation of 1,2-phenylenediamine with two equivalents of salicylaldehyde in ethanol under reflux. Purification involves recrystallization from hot ethanol, yielding a product with >96% purity (confirmed by LC/NMR). Alternative methods may use solvent-free conditions or microwave-assisted synthesis to enhance efficiency .

Advanced Research Questions

Q. How does this compound contribute to anticancer drug development?

- Methodological Answer: Iron(III) and platinum(II) complexes of this ligand exhibit potent cytotoxicity. For example, [Fe(salophene)Cl] shows higher activity against MCF-7 breast cancer cells (IC₅₀ = 2.3 µM) than cisplatin (IC₅₀ = 8.5 µM). Mechanistic studies involve ROS generation assays, DNA binding experiments (via UV-Vis and fluorescence quenching), and apoptosis induction monitored by flow cytometry . Metal-ligand redox activity and lipophilicity are critical factors in overcoming multidrug resistance .

Q. Can this compound be used in environmental remediation, such as uranium extraction?

- Methodological Answer: The ligand’s derivatives, like N,N’-bis[(4,4’-diethylamino)salicylidene]-1,2-phenylenediamine, form stable complexes with uranyl ions (UO₂²⁺). Extraction efficiency is studied using solvent extraction techniques (e.g., nitric acid medium with kerosene as the organic phase). Complexation is confirmed by spectrophotometric titration and X-ray absorption spectroscopy (XAS) .

Q. How are electrochemical sensors designed using this ligand?

- Methodological Answer: Al(III)-selective sensors are fabricated by immobilizing the ligand’s complexes on carbon paste electrodes. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to optimize sensitivity (detection limit ~10⁻⁸ M). Selectivity is tested against competing ions (e.g., Fe³⁺, Cu²⁺) in simulated wastewater .

Q. What computational methods elucidate the ligand’s electronic and spectroscopic properties?

- Methodological Answer: DFT calculations (e.g., B3LYP/6-311G**) model the ligand’s geometry, vibrational modes, and NMR chemical shifts. Comparisons with experimental IR/Raman spectra (e.g., C=N stretching at ~1610 cm⁻¹) validate computational models. HOMO-LUMO analyses predict charge-transfer interactions in metal complexes .

Q. How do substituents on the aromatic rings modulate the ligand’s properties?

- Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -CF₃) lower the imine proton chemical shift (δ 8.62–8.69 ppm vs. δ 8.85 ppm in unsubstituted analogs) due to reduced electron density. Substituent effects are quantified via Hammett constants (σ) and correlated with metal-complex stability constants (log β) determined by potentiometric titrations .

Q. What role do salophen complexes play in renewable energy applications?

- Methodological Answer: When embedded in polymethyl methacrylate (PMMA), the ligand’s metal complexes act as light concentrators in silicon solar cells. Efficiency improvements (e.g., 15% increase in photocurrent) are measured via current-voltage (I-V) characteristics under AM1.5G illumination. UV-Vis spectroscopy confirms enhanced photon absorption in the 400–600 nm range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。